molecular formula C6H10N2O3 B12871137 O-((3-Methoxy-5-methylisoxazol-4-yl)methyl)hydroxylamine

O-((3-Methoxy-5-methylisoxazol-4-yl)methyl)hydroxylamine

Cat. No.: B12871137
M. Wt: 158.16 g/mol
InChI Key: GCRBYGAIJSDFEA-UHFFFAOYSA-N
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Description

O-((3-Methoxy-5-methylisoxazol-4-yl)methyl)hydroxylamine: is a compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development . This particular compound features a methoxy group at the 3-position and a methyl group at the 5-position of the isoxazole ring, with a hydroxylamine moiety attached to the 4-position via a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-((3-Methoxy-5-methylisoxazol-4-yl)methyl)hydroxylamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of metal-free catalysts and green chemistry principles can be advantageous in reducing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxylamine moiety, forming nitroso or nitro derivatives.

    Reduction: Reduction of the isoxazole ring can lead to the formation of isoxazoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy and methyl positions on the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution) are employed.

Major Products

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Isoxazoline derivatives.

    Substitution: Various substituted isoxazole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, O-((3-Methoxy-5-methylisoxazol-4-yl)methyl)hydroxylamine is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential therapeutic properties. Isoxazole derivatives are known for their anti-inflammatory, antimicrobial, and anticancer activities . This compound, in particular, is studied for its potential as an enzyme inhibitor and its role in modulating biological pathways.

Industry

In the industrial sector, this compound can be used in the synthesis of agrochemicals and pharmaceuticals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of active ingredients .

Mechanism of Action

The mechanism of action of O-((3-Methoxy-5-methylisoxazol-4-yl)methyl)hydroxylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxylamine moiety can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The isoxazole ring can interact with hydrophobic pockets in proteins, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-5-methylisoxazole: Lacks the hydroxylamine moiety, making it less reactive in certain biological contexts.

    4-Methylisoxazole: Lacks both the methoxy and hydroxylamine groups, resulting in different chemical and biological properties.

    Isoxazole-4-carboxylic acid: Contains a carboxyl group instead of a hydroxylamine, leading to different reactivity and applications.

Uniqueness

O-((3-Methoxy-5-methylisoxazol-4-yl)methyl)hydroxylamine is unique due to the presence of both the methoxy and hydroxylamine groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields of research and industry .

Properties

Molecular Formula

C6H10N2O3

Molecular Weight

158.16 g/mol

IUPAC Name

O-[(3-methoxy-5-methyl-1,2-oxazol-4-yl)methyl]hydroxylamine

InChI

InChI=1S/C6H10N2O3/c1-4-5(3-10-7)6(9-2)8-11-4/h3,7H2,1-2H3

InChI Key

GCRBYGAIJSDFEA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)OC)CON

Origin of Product

United States

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